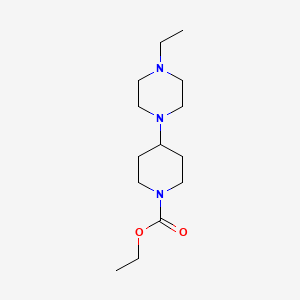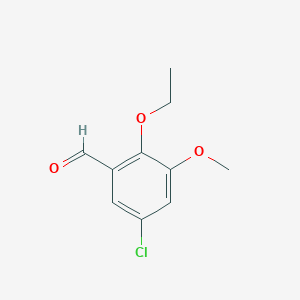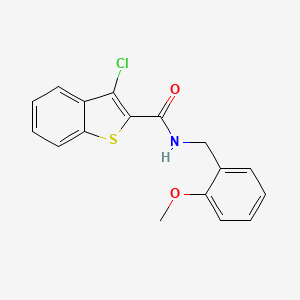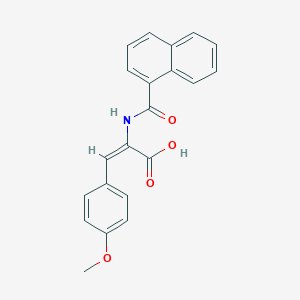
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid, also known as MNAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MNAA is a derivative of naphthalene and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in the growth and survival of cancer cells. This compound may also inhibit the production of inflammatory cytokines in cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cells. ROS are known to cause oxidative damage to cells and contribute to the development of various diseases, including cancer. This compound has also been found to reduce the production of inflammatory cytokines in cells. In animal models of inflammation, this compound has been shown to reduce swelling and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. This compound can also be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid. Further research is needed to fully understand the mechanism of action of this compound. This will help to identify potential targets for the development of new drugs. This compound may also have applications in the treatment of other diseases, such as neurodegenerative diseases. Further research is needed to explore these potential applications. Additionally, the development of new methods for the synthesis of this compound may help to improve its potential applications in the field of medicine.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in the field of medicine. It has been synthesized through various methods and has been found to have anti-inflammatory and anti-cancer properties. This compound has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the mechanism of action of this compound and explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid can be synthesized through various methods, including the Knoevenagel condensation reaction. In this method, 4-methoxybenzaldehyde and 1-naphthoyl chloride are reacted with malonic acid in the presence of a base to produce this compound. Other methods of synthesis include the reaction of 4-methoxybenzaldehyde and 1-naphthylamine with ethyl cyanoacetate in the presence of a base.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-26-16-11-9-14(10-12-16)13-19(21(24)25)22-20(23)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3,(H,22,23)(H,24,25)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHCMZNOXCOJFO-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)

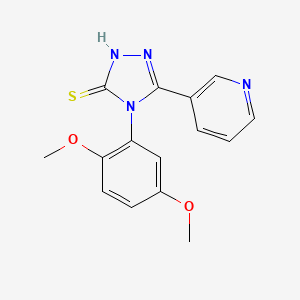

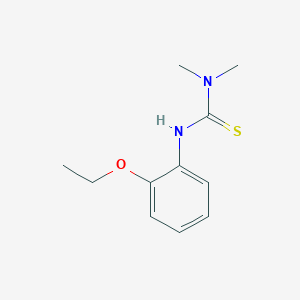
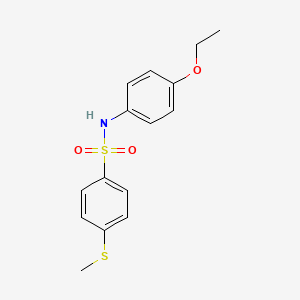
![5-chloro-N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5697553.png)
![2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5697560.png)
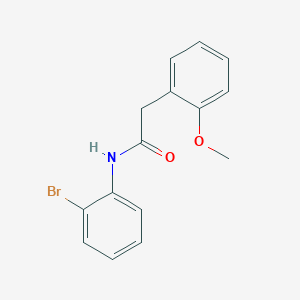
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)
